molecular formula C5H6FNO3S B13168830 Dimethyl-1,2-oxazole-4-sulfonyl fluoride

Dimethyl-1,2-oxazole-4-sulfonyl fluoride

Cat. No.: B13168830
M. Wt: 179.17 g/mol
InChI Key: SGEWLAZLQCDOKX-UHFFFAOYSA-N
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Description

Dimethyl-1,2-oxazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its sulfonyl fluoride group, which imparts unique chemical properties and reactivity. Sulfonyl fluorides have gained significant attention in recent years due to their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

The synthesis of dimethyl-1,2-oxazole-4-sulfonyl fluoride typically involves the formation of the oxazole ring followed by the introduction of the sulfonyl fluoride group. One common method for synthesizing oxazoles is the cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

For the sulfonyl fluoride group, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach. This method involves the generation of fluorosulfonyl radicals from various precursors and their subsequent reaction with the oxazole ring . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl-1,2-oxazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuryl fluoride gas, electrophilic fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl-1,2-oxazole-4-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Dimethyl-1,2-oxazole-4-sulfonyl fluoride can be compared with other oxazole derivatives and sulfonyl fluorides:

The uniqueness of this compound lies in its combination of the oxazole ring and sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.

Biological Activity

Dimethyl-1,2-oxazole-4-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in enzyme inhibition and protein modification. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactive sulfonyl fluoride group. This functional group interacts with nucleophilic sites on target proteins, leading to the formation of covalent bonds with active site residues. This interaction can effectively inhibit enzymatic activity by obstructing the catalytic functions of enzymes. The specificity of this compound towards various enzymes is a subject of ongoing research, but it has shown promise in targeting specific pathways involved in inflammation and other diseases .

Biological Applications

This compound has been explored for several biological applications:

  • Enzyme Inhibition : The compound has been used to study the inhibition of various enzymes, which is pivotal in understanding its potential therapeutic roles.
  • Protein Modification : Its ability to modify proteins through covalent bonding makes it a valuable tool in biochemical research.
  • Therapeutic Potential : Research indicates that derivatives of oxazole compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

A study examining the antimicrobial properties of oxazole derivatives found that compounds similar to this compound showed significant activity against various bacterial strains. For instance, oxazole derivatives demonstrated effective inhibition against E. coli and S. aureus, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml .

CompoundMIC (µg/ml)Target Organisms
111.6Candida albicans
120.8Candida tropicalis
133.2Aspergillus niger

Anti-inflammatory Effects

Research into the anti-inflammatory properties of oxazole derivatives has shown promising results. For example, certain derivatives exhibited selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory responses. A compound structurally related to this compound was identified as a potent inhibitor with an IC50 value of approximately 0.95 µM .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Enzyme Inhibition : Effective against various enzymes through covalent modification.
  • Antimicrobial Properties : Significant activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Selective inhibition of COX enzymes contributing to reduced inflammation.

Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWLAZLQCDOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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